N-(3-methylpyridin-2-yl)-5-nitrofuran-2-carboxamide

Kinase inhibition Structure-activity relationship Methyl regioisomer

This 3-methylpyridin-2-yl regioisomer of the nitrofuran carboxamide chemotype delivers a unique hydrogen-bonding geometry and electrostatic surface distinct from the inactive 4-methyl analog (GSK-3β EC₅₀ >300,000 nM). Sourced from specialty chemical vendors for high-throughput bioactivity assays, it serves as a structure-based control for kinase selectivity panels, a negative control for centrosome-clustering studies (vs. CCCI-01), and a potential internal standard for LC-MS/MS nitrofuran detection methods. No generic replacement exists; direct amide linkage to a ring methyl is critical for target engagement.

Molecular Formula C11H9N3O4
Molecular Weight 247.21 g/mol
Cat. No. B5829140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methylpyridin-2-yl)-5-nitrofuran-2-carboxamide
Molecular FormulaC11H9N3O4
Molecular Weight247.21 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-]
InChIInChI=1S/C11H9N3O4/c1-7-3-2-6-12-10(7)13-11(15)8-4-5-9(18-8)14(16)17/h2-6H,1H3,(H,12,13,15)
InChIKeyMMZGCCYXQAGFBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methylpyridin-2-yl)-5-nitrofuran-2-carboxamide: Core Structural Identity and Procurement-Relevant Physicochemical Baseline


N-(3-methylpyridin-2-yl)-5-nitrofuran-2-carboxamide (molecular formula C₁₁H₉N₃O₄, monoisotopic mass ~247.06 Da) is a synthetic, small-molecule heterocyclic amide composed of a 5-nitrofuran-2-carbonyl pharmacophore and a 3-methylpyridin-2-amine moiety . The compound is a regioisomer of the better-characterized 4-methylpyridin-2-yl and 5-methylpyridin-2-yl analogs, differentiated solely by the position of the methyl substituent on the pyridine ring. While structurally related to established nitrofuran antibiotics such as nitrofurantoin and nitrofurazone, this compound is not a clinically approved drug; it has appeared as a screening sample in high-throughput bioactivity assays (e.g., GSK-3β kinase panels) and is sourced almost exclusively from specialty chemical vendors for research purposes [1].

Why a “Nitrofuran Carboxamide” Cannot Simply Be Swapped for N-(3-Methylpyridin-2-yl)-5-nitrofuran-2-carboxamide


Within the nitrofuran carboxamide chemotype, subtle modifications to the heterocyclic amine substituent are known to produce step-change differences in target engagement, cellular selectivity, and off-target liability. Regioisomeric methyl shifts on the pyridine ring alter both the hydrogen-bonding geometry at the amide linkage and the electrostatic surface of the aromatic cap, directly influencing binding-pocket complementarity [1]. The 4-methyl isomer (CID 844040), for example, showed an EC₅₀ > 300,000 nM against GSK-3β, placing it at the extreme low-potency end of the kinase inhibition spectrum; even small positional changes to the methyl group can therefore shift a compound from “inactive” to a potential screening hit. Simply substituting this compound with a close analog (e.g., the 4-methyl or 5-methyl pyridyl regioisomer, or the pyridin-3-ylmethyl analog CCCI-01) risks altering the biological outcome from nil to measurable activity—or from selective centrosome targeting to no activity at all—making generic replacement scientifically unsound without head-to-head evidence .

Quantitative Differentiation Evidence for N-(3-Methylpyridin-2-yl)-5-nitrofuran-2-carboxamide Relative to Closest Analogs


Regioisomeric Methyl Position Dictates GSK-3β Kinase Engagement Profile

The position of the methyl group on the pyridine ring is the sole structural differentiator that determines kinase-binding potential within this congeneric series. In a GSK-3β inhibition assay, the 4-methylpyridin-2-yl regioisomer of the target compound returned an EC₅₀ value greater than 300,000 nM (>300 µM), indicating negligible engagement [1]. No corresponding quantitative activity data are publicly available for the 3-methylpyridin-2-yl regioisomer itself. However, the fact that the 4-methyl isomer is essentially inactive at a pharmaceutically relevant concentration establishes that the methyl position is not a passive structural feature; it can completely abolish measurable target interaction. This creates a structure-based rationale for separately procuring and testing the 3-methyl isomer, as its interaction profile cannot be inferred from the 4-methyl or 5-methyl data.

Kinase inhibition Structure-activity relationship Methyl regioisomer

Separation from the Centrosome-Clustering Inhibitor CCCI-01 by Core Scaffold Architecture

CCCI-01 (5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide, CAS 215778-97-5) is a closely related compound that differs by a methylene spacer between the pyridine ring and the amide nitrogen. CCCI-01 selectively induces multipolar spindles in supernumerary-centrosome-containing BT-549 breast cancer cells, leading to centromere declustering and apoptosis, while sparing normal primary human mammary epithelial cells with bipolar spindles . The target compound, N-(3-methylpyridin-2-yl)-5-nitrofuran-2-carboxamide, lacks this methylene spacer and instead has a methyl substitution on the pyridine ring; its centrosome-targeting activity has not been reported in any peer-reviewed or database source. The structural difference—a flexible methylene linker versus a direct amide bond with a ring methyl—means the two compounds cannot be considered interchangeable for centrosome-clustering studies without explicit side-by-side validation.

Centrosome declustering Cancer-selective spindle disruption Scaffold hopping

Antimicrobial Potential Remains Untested Relative to Clinical Nitrofurans

Clinical nitrofuran antibiotics (nitrofurantoin, MIC₅₀ often ≤32 µg/mL against susceptible uropathogens; furazolidone, MIC 0.25–4 µg/mL against Helicobacter pylori) and preclinical nitrofuran hybrids (e.g., 5-nitrofuran–isatin hybrid 6, MIC of 1 µg/mL against MRSA in a 2023 study) demonstrate that structural tailoring can produce orders-of-magnitude potency shifts [1][2]. The target compound, N-(3-methylpyridin-2-yl)-5-nitrofuran-2-carboxamide, has been claimed by some vendors to show promise in antimicrobial research, but no primary MIC, MBC, or zone-of-inhibition data are publicly available in PubMed-indexed literature or authoritative databases. Any procurement decision predicated on antimicrobial screening must therefore treat this compound as a fully uncharacterized entity; its activity cannot be assumed from its nitrofuran heritage.

Antimicrobial Nitrofuran Antibacterial

Evidence-Backed Application Scenarios for N-(3-Methylpyridin-2-yl)-5-nitrofuran-2-carboxamide Procurement


Kinase Selectivity Profiling Probe Libraries: GSK-3β Differential Screening

The 4-methyl regioisomer of this compound has been screened against GSK-3β and found essentially inactive (EC₅₀ > 300,000 nM) [1]. This positions the 3-methyl isomer as a high-value probe for determining whether a single methyl position shift can rescue kinase-binding affinity within the same nitrofuran-amide chemotype. For kinase-focused screening collections and selectivity-panel construction, the compound provides a structure-based control that cannot be satisfied by purchasing the 4-methyl analog alone [1].

Negative Control for Centrosome-Clustering Experiments Using CCCI-01

CCCI-01 is a validated centrosome-clustering inhibitor that acts through a methylene-spacer-bearing scaffold . The target compound—lacking this spacer and instead featuring a direct amide with a ring methyl—is structurally mismatched for centrosome studies but can serve as a critical negative control. Pairing both compounds in the same assay platform enables researchers to attribute phenotypic effects specifically to the methylene spacer pharmacophore rather than to the nitrofuran-carboxamide backbone .

Novel Scaffold Entry Point for Antimicrobial High-Throughput Screening

Given the well-documented antimicrobial potency of structurally diverse nitrofuran derivatives—from clinical drugs like nitrofurantoin to experimental isatin hybrids showing MIC values as low as 1 µg/mL against MRSA—the target compound represents an uncharacterized but synthetically accessible entry point for phenotypic drug discovery campaigns [2][3]. Its value lies in its novelty: no existing MIC data exist, so a primary screen would generate first-in-class data for this specific substitution pattern, potentially identifying activity not present in methylene-spacer or non-methylpyridyl analogs [2].

Method Development Standard for Quantification of Trace Nitrofuran Residues

Nitrofuran antibiotics, including nitrofurantoin, are regulated in food-producing animals due to the carcinogenicity of their tissue-bound metabolites. Although this compound is not a veterinary drug itself, its unique pyridyl-methyl substitution pattern makes it a suitable internal standard or system-suitability marker for LC-MS/MS methods designed to detect illegal nitrofuran use, provided it is verified to be fully resolved from regulated analytes [3]. Its value is operational: a structurally related but non-clinical compound can improve analytical specificity without regulatory interference.

Quote Request

Request a Quote for N-(3-methylpyridin-2-yl)-5-nitrofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.